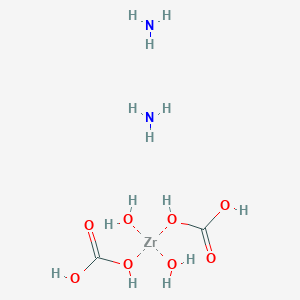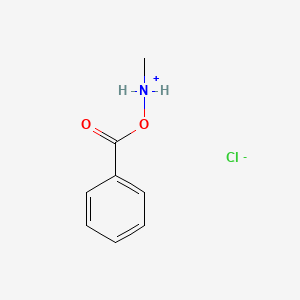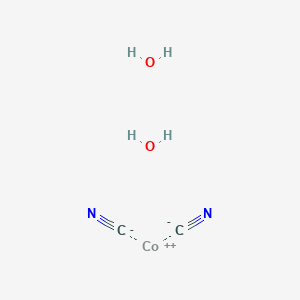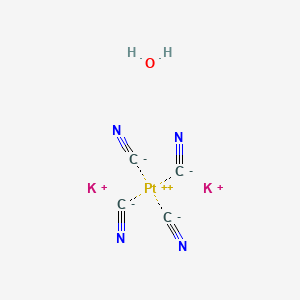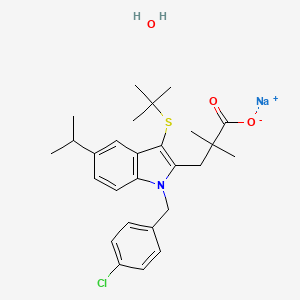
1-((4-Chlorophenyl)methyl)-3-(1,1-(dimethylethyl)thio)-a,a-dimethyl-5-(1-methylehtyl)-1H-indole-2-propanoic acid sodium salt monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of MK-886 sodium salt hydrate involves several steps. The key synthetic route includes the formation of the indole core, followed by the introduction of the tert-butylthio, chlorobenzyl, and isopropyl groups. The final step involves the formation of the sodium salt hydrate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
MK-886 sodium salt hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Applications De Recherche Scientifique
MK-886 sodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used to study cellular processes and pathways, particularly those involving leukotriene biosynthesis and apoptosis.
Medicine: MK-886 sodium salt hydrate is used in preclinical studies to investigate its potential therapeutic effects in diseases related to inflammation and immune response.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
MK-886 sodium salt hydrate exerts its effects by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis . By inhibiting FLAP, the compound reduces the production of leukotrienes, which are inflammatory mediators. Additionally, MK-886 sodium salt hydrate acts as a non-competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), leading to the induction of apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
MK-886 sodium salt hydrate can be compared with other similar compounds, such as:
Zileuton: Another leukotriene biosynthesis inhibitor, but it acts directly on the enzyme 5-lipoxygenase rather than FLAP.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes at their receptors.
Pranlukast: Similar to montelukast, it is a leukotriene receptor antagonist. MK-886 sodium salt hydrate is unique in its dual action as both a FLAP inhibitor and a PPARα antagonist, which distinguishes it from other leukotriene inhibitors
Propriétés
Numéro CAS |
1049737-88-3 |
|---|---|
Formule moléculaire |
C27H35ClNNaO3S |
Poids moléculaire |
512.1 g/mol |
Nom IUPAC |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate;hydrate |
InChI |
InChI=1S/C27H34ClNO2S.Na.H2O/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;;/h8-14,17H,15-16H2,1-7H3,(H,30,31);;1H2/q;+1;/p-1 |
Clé InChI |
APMAGPLTTCSTMM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


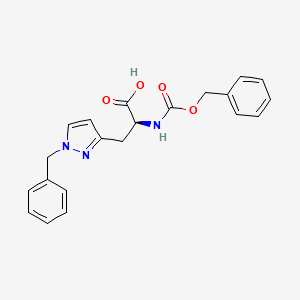
![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
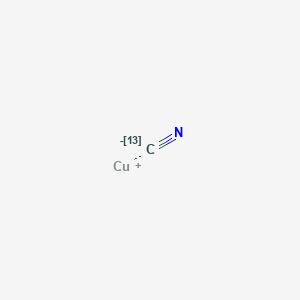
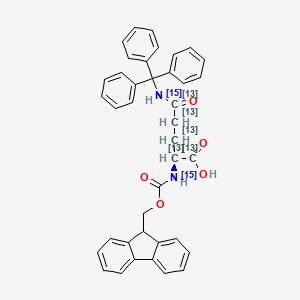
![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
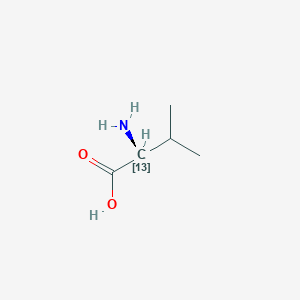
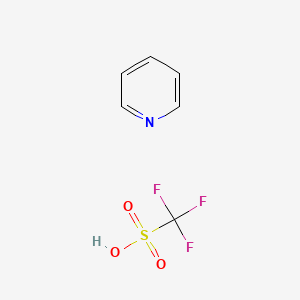
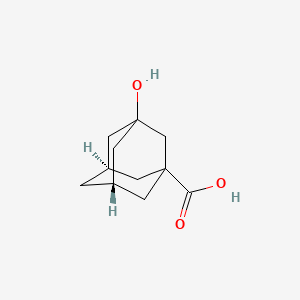
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
